N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride
Description
N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride is a fluorinated pyridine derivative containing a hydroxylamine moiety. The fluoropyridine group confers unique electronic properties, such as enhanced metabolic stability and binding affinity, compared to non-fluorinated analogs. The hydroxylamine hydrochloride component is reactive, enabling participation in cyclization or nucleophilic addition reactions, as seen in related compounds (e.g., benzofuropyrimidine derivatives reacting with hydroxylamine hydrochloride to form oxadiazole rings ).
Properties
IUPAC Name |
(NE)-N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O.ClH/c1-5(10-11)6-2-3-9-4-7(6)8;/h2-4,11H,1H3;1H/b10-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPYTFUCZGZAF-OAZHBLANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=NC=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=NC=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound exhibits various biological activities due to its structural characteristics. Compounds containing hydroxylamine groups are known for their potential pharmacological effects, which include:
- Antimicrobial Activity : Hydroxylamines have been studied for their ability to inhibit microbial growth, making them candidates for developing new antimicrobial agents.
- Anticancer Properties : The fluoropyridine moiety may enhance the compound's interaction with biological targets, potentially leading to anticancer activity.
Medicinal Chemistry
N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride is being explored for its potential as a lead compound in the development of new drugs. The presence of the fluorinated pyridine structure is particularly interesting due to its influence on biological activity and selectivity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds.
Mechanistic Studies
Research focuses on understanding the mechanism of action of this compound, including its interactions with biological molecules and pathways. This can involve:
- In Vitro Studies : Assessing the compound's efficacy against various cell lines to evaluate its potential as an anticancer agent.
- Synergistic Effects : Investigating how this compound interacts with other therapeutic agents to enhance efficacy or reduce resistance.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Anticancer Activity : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, suggesting its potential as a therapeutic agent.
- Antimicrobial Studies : The compound has shown promising results against certain bacterial strains, indicating its utility in developing new antibiotics.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride with analogous compounds from the evidence:
Stability and Purification Challenges
- The high-purity synthesis required for 3-chloro-N-phenyl-phthalimide contrasts with the straightforward acetylation in (73% yield). The target compound’s hydrochloride salt may necessitate specialized purification techniques due to hygroscopicity or solubility issues.
Contradictions and Knowledge Gaps
- While hydroxylamine HCl induces oxadiazole formation in benzofuropyrimidines , the ethylidene group in the target compound may redirect reactivity toward Schiff base formation instead. Direct experimental data are needed to confirm this hypothesis.
Biological Activity
N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClFN₃O, with a molecular weight of approximately 190.6 g/mol. The compound features a hydroxylamine functional group linked to a 3-fluoropyridine moiety, enhancing its solubility and bioactivity in biological systems .
The biological activity of this compound is primarily attributed to the hydroxylamine functional group, which has been associated with various pharmacological effects:
- Antimicrobial Activity : Hydroxylamines are known to act as radical scavengers and can inhibit bacterial ribonucleotide reductase (RNR), an essential enzyme for bacterial proliferation. Studies have shown that derivatives of hydroxylamines exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research indicates that compounds with similar structures can serve as effective inhibitors of epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC) models. For instance, related hydroxylamine compounds have demonstrated potent activity against mutant EGFR variants .
Antimicrobial Efficacy
A comparative study on the antimicrobial activity of hydroxylamine derivatives, including this compound, revealed significant antibacterial properties. The minimum inhibitory concentrations (MICs) were assessed against various bacterial strains, with results summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 5.0 |
| This compound | Escherichia coli | 10.0 |
| Ciprofloxacin (control) | Staphylococcus aureus | 0.5 |
| Ciprofloxacin (control) | Escherichia coli | 1.0 |
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of hydroxylamine derivatives against NSCLC cell lines harboring EGFR mutations. The findings are summarized in Table 2.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | NCI-H3255 (EGFR L858R) | 7.2 |
| Control (Cisplatin) | NCI-H3255 (EGFR L858R) | 85.0 |
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
- Inhibition of Ribonucleotide Reductase : A study demonstrated that hydroxylamine derivatives could significantly inhibit RNR activity, leading to reduced bacterial growth in both Gram-positive and Gram-negative strains .
- EGFR Inhibition : Another investigation into the compound's ability to inhibit EGFR showed promising results, particularly in cell lines with specific mutations associated with lung cancer, indicating its potential as a targeted therapy .
Q & A
Q. What are the recommended methods for synthesizing N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride, and how can purity be optimized?
Answer: Synthesis typically involves multi-step organic reactions, such as condensation between hydroxylamine derivatives and fluoropyridine-containing ketones. Key steps include:
- Reagents : Ethanol or methanol as solvents, with catalysts like triethylamine for base-mediated reactions .
- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt. Purity (>95%) is confirmed via HPLC or NMR .
- Yield optimization : Adjusting reaction temperature (room temperature to reflux) and stoichiometric ratios of reactants.
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR to verify the ethylidene moiety, fluoropyridine ring, and hydroxylamine connectivity. For example, the fluoropyridinyl proton resonates at δ 8.2–8.5 ppm .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₈H₉ClFN₂O).
Q. What are the optimal storage conditions to maintain the compound’s stability?
Answer: Store in airtight, light-resistant containers at 2–8°C. Moisture-sensitive; use desiccants (e.g., silica gel) to prevent hydrolysis. Stability studies indicate degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and binding affinity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Use PubChem-derived 3D structures (InChIKey: [Insert if available]) to model interactions with biological targets (e.g., enzymes or receptors) .
- MD Simulations : Assess stability of ligand-target complexes in solvated environments.
Q. How do researchers resolve contradictions in spectroscopic data during characterization?
Answer:
- Cross-validation : Compare NMR/IR data with analogous compounds (e.g., N-[1-(4-fluorophenyl)ethylidene]hydroxylamine derivatives) .
- Isotopic Labeling : Use deuterated solvents or 15N-labeled reactants to clarify ambiguous peaks.
- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
Answer:
- Flow Chemistry : Continuous reactors improve efficiency and reduce side reactions (e.g., dimerization) .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.
- In-line Analytics : Use UV-Vis or FTIR probes to monitor reaction progress in real time .
Q. What are the mechanisms of its interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for kinases or proteases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Mutagenesis Studies : Identify critical residues in target proteins using site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
